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Ammonium beryllium fluoride

Cat. No.: B576521
CAS No.: 12430-98-7
M. Wt: 46.05
InChI Key: XWSCPZIYKQVRKD-UHFFFAOYSA-N
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Description

Significance within Inorganic Fluoride (B91410) Chemistry

The significance of ammonium (B1175870) beryllium fluoride in inorganic chemistry extends beyond its role as a manufacturing intermediate. Its chemical and structural properties make it a subject of academic interest. The tetrafluoroberyllate anion, [BeF₄]²⁻, is structurally and chemically analogous to the sulfate (B86663) anion, [SO₄]²⁻. This relationship is exemplified by the fact that ammonium beryllium fluoride is isomorphous with potassium sulfate (K₂SO₄) and ammonium sulfate ((NH₄)₂SO₄), adopting a similar orthorhombic crystal structure. arizona.edu This isomorphism provides a valuable model for studying crystal structures and chemical bonding in inorganic salts.

Furthermore, the thermal decomposition of this compound is a key process studied within inorganic fluoride chemistry. Research has detailed the multi-step decomposition, which proceeds through an intermediate, ammonium trifluoroberyllate (NH₄BeF₃), before yielding the final beryllium fluoride product. researchgate.netresearchgate.net The study of this decomposition pathway is crucial for producing beryllium fluoride with desired properties, such as low hygroscopicity, which is essential for its industrial applications. researchgate.net

Historical Context and Evolution of Research

Historically, this compound has been central to the production of beryllium metal. The commercial process of thermally decomposing this compound crystals to obtain beryllium fluoride has been an established method for decades. google.com Early research, dating back to the 1930s, focused on elucidating the fundamental properties of the compound. A notable study in 1934 by Ralph Hultgren determined its orthorhombic crystal structure using X-ray diffraction techniques, establishing its unit cell dimensions and its structural relationship to potassium sulfate. arizona.edukisti.re.kr

Over time, research evolved from basic characterization to process optimization. Investigations have focused on improving the efficiency of the ammonium-fluoride process for treating beryllium-containing raw materials, such as beryl (B75158) and bertrandite, as an alternative to the older sulfuric acid method. researchgate.netmatec-conferences.org This evolution highlights a shift towards more direct and potentially more efficient hydrometallurgical routes where this compound is a key intermediate. Patents from the mid-20th century describe continuous processes for its decomposition, aiming to improve the purity and physical properties of the resulting beryllium fluoride. google.com

Current State of Academic Inquiry

Contemporary research on this compound continues to refine its production and application-related chemistry. A significant area of focus is the optimization of the ammonium-fluoride method for processing beryllium ores, aiming to create closed-loop systems that are more cost-effective and environmentally benign. researchgate.net Studies investigate the kinetics of fluorination and the thermodynamic properties of the reactions involved. researchgate.net

Another active area of inquiry is the purification of this compound solutions. Researchers are exploring methods to remove metallic impurities like iron, aluminum, and silicon prior to crystallization and decomposition, which is critical for producing the high-purity beryllium required for advanced applications. matec-conferences.orgresearchgate.net The mechanism of its thermal dissociation is also subject to ongoing study to precisely control the properties of the final beryllium fluoride product. researchgate.net The enduring importance of this chemistry is underscored by its role in producing materials for cutting-edge technologies, such as the beryllium mirrors used for the James Webb Space Telescope. acs.org

Data Tables

Table 1: Physical and Chemical Properties of this compound

Property Value
Chemical Formula (NH₄)₂BeF₄
IUPAC Name Diazanium beryllium tetrafluoride
Molecular Weight 121.08 g/mol
Appearance White crystalline solid
Crystal System Orthorhombic
Space Group Pnma (or Pmcn in older notation)
Lattice Constants a = 5.8 Å, b = 10.2 Å, c = 7.5 Å
Calculated Density 1.80 g/cm³

Source: arizona.edukisti.re.kramericanelements.com

Table 2: Thermal Decomposition Stages of this compound

Temperature Range (°C) Reaction
185–255 °C (NH₄)₂BeF₄ → NH₄BeF₃ + NH₄F
255–300 °C NH₄BeF₃ → BeF₂ + NH₄F
> 900 °C Complete decomposition to produce pure, anhydrous BeF₂

Source: researchgate.netresearchgate.nettaylorandfrancis.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula BeFH4N B576521 Ammonium beryllium fluoride CAS No. 12430-98-7

Properties

InChI

InChI=1S/Be.FH.H3N/h;1H;1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWSCPZIYKQVRKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Be].[NH4+].[F-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

BeFH4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00721405
Record name Ammonium fluoride--beryllium (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00721405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

46.049 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12430-98-7
Record name Ammonium fluoride--beryllium (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00721405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Preparation Techniques

Solution-Based Synthesis Routes

Solution-based methods are a cornerstone in the production of ammonium (B1175870) beryllium fluoride (B91410), offering a high degree of control over product purity. These routes typically involve the reaction of a beryllium-containing precursor with a fluorinating agent in an aqueous medium.

Formation from Beryllium Hydroxide (B78521) and Ammonium Hydrogen Fluoride

A prevalent method for synthesizing ammonium beryllium fluoride involves the reaction of beryllium hydroxide with ammonium hydrogen fluoride. acs.orgwikipedia.orgtaylorandfrancis.com Impure beryllium hydroxide, often derived from the processing of beryllium ores, is dissolved in a solution of ammonium hydrogen fluoride. acs.orgnih.gov This reaction forms a solution of ammonium tetrafluoroberyllate, as illustrated by the following equation:

Be(OH)₂ + 2 (NH₄)HF₂ → (NH₄)₂BeF₄ + 2 H₂O wikipedia.org

The robustness of the tetrafluoroberyllate ion allows for the purification of the solution by precipitating various impurities, such as iron and aluminum, as their respective hydroxides. wikipedia.orgtaylorandfrancis.com

Aqueous Solution Concentration via Evaporative Crystallization

Following the initial reaction and purification, the aqueous solution of this compound is concentrated. acs.org Evaporative crystallization is a common technique employed for this purpose. acs.orgepa.gov By carefully controlling the evaporation process, often under vacuum, crystals of this compound are precipitated from the solution. epa.gov These crystals are then separated from the mother liquor, typically through centrifugation, and may undergo a light washing. epa.gov The resulting purified this compound crystals are then ready for further processing. taylorandfrancis.com

Solid-State Reaction Pathways (Dry Process)

Solid-state reactions, also known as dry processes, provide an alternative route to the synthesis of this compound, often involving high temperatures.

Reaction of Beryllium Oxide with Ammonium Fluoride or Acidic Ammonium Fluoride

BeO + 2NH₃ + 4HF → (NH₄)₂BeF₄ + H₂O tardigrade.indoubtnut.com

This process is a key step in converting beryllium oxide, a common product from ore processing, into a form suitable for further refinement into beryllium metal. taylorandfrancis.comosti.gov

Role of Reaction Temperature and Molar Ratios

The efficiency and completeness of solid-state reactions are highly dependent on temperature and the molar ratios of the reactants. For instance, in the reaction of beryllium oxide with this compound, a temperature of at least 450°C is required, with the reaction proceeding until the evolution of ammonia (B1221849) ceases. google.com A slight excess of this compound, specifically a molar ratio of approximately 1.1 mol of this compound to 1 mol of beryllium oxide, is recommended. google.com In a process for producing high-purity beryllium fluoride directly from beryllium hydroxide and ammonium bifluoride, a molar ratio of 1.25 to 1.40 mols of ammonium bifluoride per mol of beryllium hydroxide is utilized, with the reaction going to completion upon heating in a furnace. google.com

Advanced Processing of Beryllium-Containing Raw Materials

The extraction and processing of beryllium from its primary ores, such as beryl (B75158) (a beryllium aluminum silicate) and bertrandite, is a complex but essential first step in the production of this compound. google.comomicsonline.orgwikipedia.org Various methods have been developed to efficiently extract beryllium and convert it into a soluble form.

One approach involves sintering beryl ore with a fluorinating agent like a double fluoride of an alkali metal and iron or silicon. google.com The resulting sinter is then treated to produce an aqueous solution of this compound. google.com Another technique proposes the decomposition of beryl ore at low temperatures using ammonium hydrofluoride (NH₄HF₂). researchgate.net This method has shown a product yield of up to 93%. researchgate.net

Recent research has also focused on developing more efficient and environmentally friendly processes. A novel method for processing beryllium raw materials, including bertrandite and phenacite, involves decomposition with ammonium chloride, followed by leaching of ammonium tetrafluoroberyllate. researchgate.net Furthermore, hydrometallurgical methods are being explored, such as the hydrothermal treatment of beryllium-containing raw materials with an aqueous solution of ammonium bifluoride. google.com This process can be enhanced by preliminary mechanical activation of the raw materials. google.com

Ammonium-Fluoride Leaching Technologies for Ores (e.g., Bertrandite, Phenacite, Beryl)

A promising alternative to traditional sulfuric acid processing is the use of ammonium fluoride (NH₄F) or ammonium bifluoride (NH₄HF₂) as leaching agents. researchgate.netresearchgate.net These reagents are advantageous as they are safe, non-volatile crystalline substances at room temperature and act as powerful fluorinating agents in their molten state, with reactivity exceeding that of fluorine and hydrofluoric acid in the temperature range of 126–240°C. researchgate.net This method has been successfully applied to various beryllium ores, including bertrandite (4BeO·2SiO₂·H₂O), phenacite (2BeO·SiO₂), and beryl (3BeO·Al₂O₃·6SiO₂). researchgate.netresearchgate.netomicsonline.org

The core of the process involves the reaction of the beryllium mineral with the fluorinating agent at elevated temperatures. For instance, when processing beryl with ammonium bifluoride, the beryllium and aluminum oxides within the ore are converted into complex fluorides. researchgate.net The key reactions with the primary components of these ores are as follows:

Reaction with Beryllium Oxide: BeO + 2NH₄HF₂ → (NH₄)₂BeF₄ + H₂O researchgate.net

Reaction with Aluminum Oxide: Al₂O₃ + 6NH₄HF₂ → 2(NH₄)₃AlF₆ + 3H₂O researchgate.net

Reaction with Silicon Dioxide: SiO₂ + 3NH₄HF₂ → (NH₄)₂SiF₆ + 2H₂O + NH₃ researchgate.net

A significant advantage of this method is the differential behavior of the resulting fluoride compounds. Ammonium tetrafluoroberyllate ((NH₄)₂BeF₄) is soluble in water, whereas ammonium hexafluoroaluminate ((NH₄)₃AlF₆) is almost insoluble. omicsonline.org Ammonium hexafluorosilicate (B96646) ((NH₄)₂SiF₆) is volatile and can be removed by sublimation at temperatures above 320°C. researchgate.net This allows for the selective separation of beryllium from the major gangue elements like silicon and aluminum. researchgate.netomicsonline.org Studies have demonstrated that this process can achieve high extraction yields, with some research reporting up to 93% product yield. researchgate.net For Indian beryl ore, an optimized ammonium hydrofluoride process achieved a beryllium recovery of 97.7%. omicsonline.org

Integrated Process Flow Sheets for Extraction

The ammonium fluoride route facilitates a closed-cycle flowsheet, which enhances efficiency and minimizes waste. osti.gov A typical integrated process for producing this compound from ore concentrates involves several key stages:

Ore Preparation: The raw ore (bertrandite, phenacite, or beryl) is first crushed and ground to a fine powder (-200 mesh) to increase the surface area for reaction. omicsonline.org

Fluorination/Sintering: The ground ore is mixed with ammonium bifluoride (NH₄HF₂) and heated. This is often a two-step heating process. The first stage can be around 150°C, followed by a second stage at a higher temperature, such as 400°C. omicsonline.org During this stage, the minerals decompose to form a mixture of ammonium metal fluorides. omicsonline.orgscribd.com

Sublimation: The sintered cake is heated to over 320°C to sublime the volatile ammonium hexafluorosilicate ((NH₄)₂SiF₆), separating the silicon from the beryllium and aluminum compounds. researchgate.net

Leaching: The remaining solid, a mixture of (NH₄)₂BeF₄ and (NH₄)₃AlF₆, is leached with water at room temperature. omicsonline.org Due to its high solubility, the ammonium tetrafluoroberyllate dissolves, while the aluminum complex remains largely as an insoluble residue. omicsonline.org

Filtration: The solution is filtered to separate the aqueous beryllium-containing solution from the solid aluminum fluoride and other insoluble impurities.

Purification: The resulting ammonium tetrafluoroberyllate solution undergoes further purification to remove any remaining impurities. aimehq.org

Crystallization: The purified solution is concentrated through evaporation, causing the ammonium tetrafluoroberyllate to crystallize. acs.org The crystals are then separated, dried, and stored for further processing into beryllium fluoride or beryllium metal. aimehq.org

This process is considered superior to conventional methods due to lower operating temperatures, the ability to recycle the fluoride reagents, and a significant reduction in effluent. researchgate.netscribd.com

Thermodynamic Characteristics of Raw Material Processing

The fluorination reactions are governed by key thermodynamic parameters. The process of thermally decomposing purified ammonium tetrafluoroberyllate to produce beryllium fluoride is a critical step with distinct thermal stages. core.ac.ukresearchgate.net

The reaction of this compound with lithium compounds, for example, is endothermic but has a negative Gibbs free energy (ΔG), indicating a spontaneous reaction at elevated temperatures. google.com For the reaction between ammonium tetrafluoroberyllate and lithium hydroxide at 600°C, the thermodynamic values are significant: (NH₄)₂BeF₄ + 2LiOH → Li₂BeF₄ + 2NH₃(g) + 2H₂O(g)

ΔG at 600° C: -111 kcal/mol google.com

ΔH at 600° C: +51.1 kcal/mol google.com

The thermal dissociation of ammonium tetrafluoroberyllate itself proceeds in stages, which have been identified through thermogravimetric analysis. researchgate.net

Stages of Thermal Dissociation of (NH₄)₂BeF₄ researchgate.net
Temperature Range (°C)Process Reaction
185-255(NH₄)₂BeF₄ → NH₄BeF₃ + NH₄F
255-3002NH₄BeF₃ → BeF₂ + (NH₄)₂BeF₄

The final conversion to beryllium fluoride occurs at higher temperatures. A hygroscopic form of BeF₂ is produced above 380°C, while a less hygroscopic form, more suitable for storage, is obtained at temperatures over 600°C. core.ac.ukresearchgate.net The enthalpy of formation for crystalline beryllium fluoride has been determined to be -245.75 ± 0.37 kcal/mole.

Purification and Refinement Processes

Obtaining high-purity this compound is essential for the subsequent production of nuclear-grade beryllium metal. aimehq.org The crude solution obtained from leaching contains various impurities originating from the ore, which must be systematically removed.

Removal of Impurities (e.g., Si, Al, Fe, Ca, Mg)

The impurities present in beryllium ores like beryl and bertrandite include oxides of silicon, aluminum, iron, calcium, and magnesium. omicsonline.orgresearchgate.net The ammonium fluoride processing route inherently separates the bulk of silicon and aluminum.

Silicon (Si): As mentioned, silicon reacts to form ammonium hexafluorosilicate ((NH₄)₂SiF₆), which is removed via sublimation at temperatures exceeding 320°C. researchgate.net Any remaining silicon in the solution can be precipitated as hydrated silicon oxide. researchgate.net

Aluminum (Al): Aluminum oxide reacts to form ammonium hexafluoroaluminate ((NH₄)₃AlF₆), which is largely insoluble in water and is removed by filtration after the leaching step. omicsonline.orgscribd.com Residual aluminum can be precipitated by adjusting the pH. aimehq.org

Iron (Fe): Iron oxides also react to form complex fluorides like (NH₄)₃FeF₆. researchgate.net These can be removed via precipitation as hydroxides by carefully controlling the pH of the solution. aimehq.org

Calcium (Ca) and Magnesium (Mg): These elements form insoluble fluorides (CaF₂ and MgF₂) during the fluorination process and are thus largely separated with the solid residue. researchgate.net The degree of leaching for these impurities is very low. researchgate.net

Alkaline Precipitation Purification of Fluoride Solutions

Alkaline precipitation is a key technique for refining the ammonium tetrafluoroberyllate solution. aimehq.org By adding an alkali, typically an ammonia solution (ammonium hydroxide), the pH of the solution is raised. aimehq.orgresearchgate.net This process selectively precipitates the hydroxides of impurity metals.

For instance, after leaching and initial filtration, the clarified filtrate is heated, and an alkali like calcium carbonate or ammonia solution is added. aimehq.org This raises the pH to approximately 8.5. aimehq.org At this pH, the hydroxides of most heavy metal impurities, including any remaining iron and aluminum, precipitate quantitatively and can be removed by another filtration step. aimehq.org

A study on the purification of solutions from silicon macro-impurities found that precipitation with an ammonia solution is effective at 20-25°C. matec-conferences.org The process can effectively separate silicon as Si(OH)₄ while keeping beryllium in the solution as a fluoride complex, although some beryllium hydrolysis (up to 5.2%) can occur at a pH of 10. researchgate.netmatec-conferences.org

Recrystallization Techniques

After chemical purification, the final step to achieve high-purity ammonium tetrafluoroberyllate is recrystallization. The purified beryllium-containing solution is sent to an evaporative crystallizer. acs.org As water is evaporated, the solution becomes supersaturated, and crystals of (NH₄)₂BeF₄ form. aimehq.orgacs.org This process further separates the beryllium salt from any remaining soluble impurities, which remain in the mother liquor. The resulting crystalline salt is then separated from the solution, washed, and dried, yielding a product of high purity suitable for thermal decomposition into beryllium fluoride. aimehq.org

Crystallographic and Structural Elucidation

Crystal System and Space Group Analysis

Crystallographic investigations have firmly established that ammonium (B1175870) beryllium fluoride (B91410) belongs to the orthorhombic crystal system. arizona.eduacs.org This system is characterized by three unequal crystallographic axes (a, b, and c) that are mutually perpendicular. The crystals are described as orthorhombic bipyramidal. arizona.edu The paraelectric phase of ammonium beryllium fluoride also exhibits orthorhombic symmetry. ldubgd.edu.uascielo.br

The space group symmetry of this compound has been determined through techniques such as complete rotation and oscillation photographs. arizona.edu Analysis of systematic absences in the reflection patterns, specifically the absence of reflections from (hk0) planes with h + k odd and from (h0l) planes where l is odd, points towards the space group V¹⁶ₕ - Pmcn. arizona.edu This space group, now more commonly denoted as Pnma according to modern crystallographic conventions, is consistent with the observed holohedral symmetry of the crystal. arizona.edu At temperatures above 182 K, the crystal exists in a paraelectric phase with the Pmcn space group symmetry. ldubgd.edu.ua Below this temperature, it transitions to an incommensurate phase and then to a ferroelectric phase with Pcn2₁ space group symmetry at lower temperatures. ldubgd.edu.ua

Orthorhombic Crystal System Characterization

Unit Cell Parameters and Lattice Constants

Early crystallographic studies reported the axial ratios for this compound as a:b:c = 0.5688:1:0.7367. arizona.edu These ratios provide the proportional dimensions of the unit cell along its crystallographic axes.

Precise measurements of the unit cell dimensions have been carried out using X-ray diffraction techniques. The lattice constants for the orthorhombic unit cell have been reported as follows:

ParameterHultgren (1934) arizona.eduRudysh et al. (2022) ldubgd.edu.ua
a₀ (Å)5.87.531
b₀ (Å)10.25.874
c₀ (Å)7.510.399

It is important to note the different axial assignments between the studies. The study by Rudysh et al. (2022) provides more recent and precise data for the paraelectric phase. ldubgd.edu.ua The unit cell of this compound contains four molecules. arizona.edu

Determination of Axial Ratios (e.g., a:b:c)

Isostructural Relationships and Analogies

This compound is isostructural with potassium sulfate (B86663) (K₂SO₄) and ammonium sulfate ((NH₄)₂SO₄). arizona.edu This indicates that the arrangement of atoms in this compound is analogous to that in the sulfate compounds, with the tetrafluoroberyllate (BeF₄²⁻) group having a similar size and shape to the sulfate (SO₄²⁻) group. arizona.edu The lengths of the crystal axes are also comparable to those of ammonium sulfate. arizona.edu

Furthermore, this compound is isomorphous with its corresponding potassium salt, potassium tetrafluoroberyllate (K₂BeF₄), but not with sodium tetrafluoroberyllate (Na₂BeF₄). arizona.edu The concept of isostructural compounds refers to substances having similar chemical structures, which often leads to similar physical properties. wikipedia.org

Comparison with Sulfate Compounds (e.g., K₂SO₄, (NH₄)₂SO₄)

This compound exhibits a remarkable structural similarity to key sulfate compounds. arizona.edu The atomic arrangement within (NH₄)₂BeF₄ crystals is analogous to that of potassium sulfate (K₂SO₄). arizona.edu This structural congruence is also shared with ammonium sulfate ((NH₄)₂SO₄), which likewise adopts the K₂SO₄ structure. arizona.edu

The basis for this similarity lies in the comparable size and shape of the tetrafluoroberyllate (BeF₄²⁻) and sulfate (SO₄²⁻) anions. arizona.eduwikipedia.org This principle of ionic mimicry, where one chemical group can substitute for another in a crystal lattice without significant structural alteration, is well-demonstrated here. The unit cell dimensions of (NH₄)₂BeF₄ are very close to those of (NH₄)₂SO₄, further underscoring their structural relationship. arizona.edu

Isomorphism with Related Fluoroberyllates (e.g., K₂BeF₄)

This compound is isomorphous with its potassium analogue, potassium fluoroberyllate (K₂BeF₄). arizona.edu Isomorphism refers to the ability of different chemical substances to crystallize in the same crystal form. This shared crystal structure highlights the interchangeability of the ammonium (NH₄⁺) and potassium (K⁺) cations within this specific lattice framework, a common feature in crystal chemistry due to their similar ionic radii. It is noteworthy that while it is isomorphous with the potassium salt, it is not isomorphous with sodium tetrafluoroberyllate (Na₂BeF₄). arizona.edu

Atomic Arrangement and Coordination Environment

The internal structure of this compound is defined by the specific arrangement of its constituent ions and the geometry of the complex anion.

Tetrahedral BeF₄²⁻ Anion Geometry

The fundamental building block of the anionic part of the structure is the tetrafluoroberyllate ion (BeF₄²⁻). In this complex anion, a central beryllium atom is covalently bonded to four fluorine atoms. acs.org These atoms are arranged in a tetrahedral geometry around the central beryllium ion. acs.orgwikipedia.org This tetrahedral coordination is a common and stable configuration for beryllium in such compounds.

Analysis of Be-F Bond Lengths

The distance between the beryllium and fluorine atoms within the BeF₄²⁻ anion is a key structural parameter. In tetrafluoroberyllate anions, the Be-F bond length generally ranges from 1.45 to 1.53 Å (145 to 153 pm). wikipedia.org For comparison, the Be-F bond in solid beryllium fluoride (BeF₂) is approximately 1.54 Å. wikipedia.orgquora.com Theoretical calculations on hydrated BeF₄²⁻ complexes have found Be-F distances ranging from 1.58 Å to 1.63 Å. tandfonline.com

Positional Coordinates and Atomic Displacement Parameters

Early crystallographic studies determined the space group for this compound to be V¹⁶ₕ-Pmcn. arizona.edu However, a rigorous and complete determination of the precise atomic coordinates for each atom was deemed difficult due to the large number of parameters involved in the structure. arizona.edu The atomic positions were instead inferred to agree with those of the known K₂SO₄ structure. arizona.edu While general crystallographic data such as space group and unit cell parameters are available, specific tables of positional coordinates and atomic displacement parameters for (NH₄)₂BeF₄ are not readily found in the cited literature.

Advanced Crystallographic Characterization Techniques

The elucidation of the crystal structure of this compound was accomplished using established crystallographic methods. The primary techniques employed were based on X-ray diffraction. Specifically, early, comprehensive investigations utilized rotation and oscillation photographs . arizona.edu These methods involve rotating or oscillating a single crystal in an X-ray beam to record the diffraction pattern on film, which allows for the determination of the unit cell dimensions and space group symmetry. arizona.edu More modern studies of related beryllium fluoride compounds utilize automated X-ray diffractometers for more precise structural analysis. researchgate.net

X-ray Diffraction (XRD) and Powder Diffraction Methods

X-ray diffraction (XRD) and powder diffraction methods have been instrumental in characterizing this compound. These techniques are used to analyze the crystalline structure of materials by observing the scattering pattern of X-rays that have been passed through them.

Initial investigations using powder X-ray diffraction (PXRD) were employed to identify the products of thermal decomposition of ammonium tetrafluoroberyllate. researchgate.net These studies confirmed the formation of various intermediate compounds at different temperatures. For instance, at 250 °C, the diffraction data indicated the presence of both NH₄BeF₃ and (NH₄)₂BeF₄. researchgate.net As the temperature was increased, further decomposition was observed, eventually leading to the formation of beryllium fluoride (BeF₂) at temperatures above 380 °C. core.ac.uk The analysis was conducted using a diffractometer with specific parameters, including an X-ray power of 40 kW and 15 mA, a scanning rate of 2 degrees/min, and a step width of 0.02 degrees over a scanning range of 15.0 to 80.0 degrees. core.ac.uk

Further studies utilized X-ray diffraction to confirm the synthesis of beryllium fluoride from the reaction of beryllium oxide with ammonium fluoride or ammonium bifluoride. nii.ac.jp These experiments demonstrated that the reaction proceeds through the formation of (NH₄)₂BeF₄ as an intermediate. nii.ac.jp The resulting beryllium fluoride was analyzed by X-ray diffraction, which helped in understanding the crystal lattice. It was noted that the presence of residual ammonium fluoride or (NH₄)₂BeF₄ could lead to abnormalities in the BeF₂ crystal lattice. nii.ac.jp

The thermal dissociation of (NH₄)₂BeF₄ has been systematically studied, with XRD being a key analytical tool to identify the products at each stage. core.ac.uk The process involves the formation of NH₄Be₂F₅ as an intermediate compound. core.ac.uk The table below summarizes the stages of thermal dissociation as identified by these studies.

Table 1: Stages of Thermal Dissociation of (NH₄)₂BeF₄

Temperature Range (°C) Process
185-255 Melting and partial decomposition
255-380 Formation of intermediate compounds
> 380 Formation of hygroscopic BeF₂
> 600 Formation of less hygroscopic BeF₂

This table is based on data from studies on the thermal dissociation of ammonium tetrafluoroberyllate. core.ac.uk

Single-Crystal X-ray Structure Analysis

Single-crystal X-ray structure analysis provides a more detailed and precise determination of the atomic arrangement within a crystal. For this compound, this technique has been crucial in elucidating its orthorhombic crystal structure. arizona.edu

The analysis revealed that (NH₄)₂BeF₄ is isomorphous with potassium sulfate (K₂SO₄) and ammonium sulfate ((NH₄)₂SO₄). arizona.edu This indicates that the tetrafluoroberyllate group (BeF₄²⁻) has a similar size and shape to the sulfate group (SO₄²⁻). arizona.edu The unit cell dimensions were determined to be a₀ = 5.8 Å, b₀ = 10.2 Å, and c₀ = 7.5 Å. arizona.edu The space group was identified as V¹⁶ₕ-Pmcn. arizona.edu

The atomic positions within the unit cell were determined, though a rigorous determination was challenging due to the large number of parameters. arizona.edu However, the positions were found to be in agreement with those of K₂SO₄. arizona.edu The calculated density of the crystal, assuming four molecules per unit cell, is 1.80 g/cm³, which was experimentally verified. arizona.edu

In related research, single-crystal X-ray analysis has also been used to characterize other beryllium fluoride complexes, such as those formed in liquid ammonia (B1221849). researchgate.nettum.de For example, the reaction of beryllium fluoride with liquid ammonia can lead to the formation of [BeF₂(NH₃)₂]. tum.de These studies highlight the versatility of single-crystal X-ray diffraction in understanding the coordination chemistry of beryllium fluorides.

Table 2: Crystallographic Data for this compound

Parameter Value
Crystal System Orthorhombic
Space Group V¹⁶ₕ-Pmcn
a-axis (Å) 5.8
b-axis (Å) 10.2
c-axis (Å) 7.5
Molecules per unit cell (Z) 4
Calculated Density (g/cm³) 1.80

This data is derived from single-crystal X-ray analysis of (NH₄)₂BeF₄. arizona.edu

Rotation and Oscillation Photography

Rotation and oscillation photography are older but still valuable X-ray diffraction techniques that were used in the initial structural investigation of this compound. arizona.edu These methods involve rotating or oscillating a single crystal in an X-ray beam and recording the diffraction pattern on a photographic film.

The investigation of (NH₄)₂BeF₄ utilized complete rotation and oscillation photographs to determine the dimensions of the unit cell. arizona.edu Rotation photographs were taken about all three crystallographic axes using molybdenum radiation filtered through zirconia. arizona.edu This provided the initial estimates for the lattice parameters: a₀ = 5.8 Å, b₀ = 10.2 Å, and c₀ = 7.5 Å, with an accuracy of about 0.1 Å. arizona.edu

To determine the space group, eight oscillation photographs were taken about the arizona.edu axis and two about the axis, each with an oscillation angle of 16°. arizona.edu This comprehensive data collection ensured that all planes had the opportunity to reflect. The systematic absences of reflections—specifically for (hk0) planes with h + k odd and (h0l) planes with l odd—were crucial in identifying the probable space group as V¹⁶ₕ-Pmcn. arizona.edu

These early photographic methods laid the foundation for the more detailed structural understanding that was later refined by single-crystal diffractometry.

Spectroscopic Investigations

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, has been crucial in identifying the fundamental vibrational modes of the ammonium (B1175870) (NH₄⁺) and tetrafluoroberyllate (BeF₄²⁻) ions within the crystal lattice of ammonium beryllium fluoride (B91410). These studies have also shed light on the phase transitions exhibited by the compound.

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopic analyses of ammonium beryllium fluoride have been conducted to understand the internal modes of the NH₄⁺ and BeF₄²⁻ ions. The spectra, typically recorded on powder samples, reveal distinct absorption bands corresponding to the vibrational frequencies of these polyatomic ions. ias.ac.in

Studies have been performed at different temperatures to observe changes associated with the paraelectric to ferroelectric phase transition that occurs below 176 K. ias.ac.in The analysis of the IR spectra helps in assigning the observed bands to specific vibrational modes, such as stretching and bending vibrations of the N-H and Be-F bonds. ias.ac.inresearchgate.net For instance, IR spectra have been used to identify the products of thermal dissociation of ammonium tetrafluoroberyllate, showing characteristic bands for N-H and Be-F bonds at different temperatures. researchgate.netcore.ac.uk

The infrared spectra of (NH₄)₂BeF₄ powder have been recorded in both the paraelectric phase (~300K) and the ferroelectric phase (120K). ias.ac.in The observed bands have been attributed to the internal modes of the NH₄⁺ and BeF₄²⁻ ions, as well as some combination modes. ias.ac.in The librational modes of the NH₄⁺ and BeF₄²⁻ ions have also been estimated from these combination bands. ias.ac.in

Table 1: Selected Infrared Absorption Bands of this compound

Wavenumber (cm⁻¹) Assignment Reference
~3266 N-H stretching in NH₄⁺ researchgate.net
1427 N-H bending in NH₄⁺ researchgate.net
1101 Ammonium cation and fluoride-ion bond researchgate.net
793 Be-F stretching in BeF₄²⁻ researchgate.net
552 Be-F bending in BeF₄²⁻ researchgate.net
~370 Librational mode of NH₄⁺ ias.ac.in
~100 Librational mode of BeF₄²⁻ ias.ac.in

This table presents a selection of observed IR bands and their tentative assignments based on available literature. The exact positions and assignments can vary slightly depending on the experimental conditions and the phase of the material.

Raman Spectroscopy Studies

Raman spectroscopy has been employed to investigate the vibrational modes of this compound, particularly in the low-frequency region, and to study the dynamics of its phase transitions. researchgate.netjps.jp Raman spectra of (NH₄)₂BeF₄ have been measured over a range of temperatures, from room temperature down to liquid nitrogen temperature, encompassing the phase transition points. researchgate.netjps.jp These studies have focused on identifying the vibrational modes of the BeF₄²⁻ and NH₄⁺ ions and observing any soft-mode behavior associated with the phase transitions. researchgate.net While no soft-mode was observed in one study, several new lines belonging to specific irreducible representations appeared in the ferroelectric phase. researchgate.net

Identification of Characteristic Vibrational Features and Bands

The vibrational spectra of this compound are characterized by the internal modes of the tetrahedral NH₄⁺ and BeF₄²⁻ ions. The high-frequency region is dominated by the N-H stretching and bending vibrations of the ammonium ion, while the lower frequency region contains the stretching and bending modes of the tetrafluoroberyllate ion. ias.ac.in

The four fundamental vibrational modes of a tetrahedral ion like NH₄⁺ or BeF₄²⁻ are:

ν₁ (A₁): Symmetric stretch (Raman active)

ν₂ (E): Symmetric bend (Raman active)

ν₃ (F₂): Asymmetric stretch (IR and Raman active)

ν₄ (F₂): Asymmetric bend (IR and Raman active)

In the solid state, the site symmetry of the ions in the crystal lattice can be lower than tetrahedral, leading to the splitting of degenerate modes and the appearance of otherwise inactive modes in the spectra. ias.ac.in The analysis of these features provides information about the crystal structure and the interactions between the ions.

Table 2: Characteristic Vibrational Modes of Ions in this compound

Ion Vibrational Mode Approximate Wavenumber (cm⁻¹) Spectroscopic Activity Reference
NH₄⁺ ν₃ (Asymmetric Stretch) ~3200-3300 IR, Raman ias.ac.inresearchgate.net
ν₄ (Asymmetric Bend) ~1400-1450 IR, Raman ias.ac.inresearchgate.net
BeF₄²⁻ ν₁ (Symmetric Stretch) ~790 Raman researchgate.net
ν₃ (Asymmetric Stretch) ~790-800 IR, Raman researchgate.net
ν₂, ν₄ (Bending Modes) ~350-550 IR, Raman researchgate.net

This table summarizes the general regions for the characteristic vibrational modes. Specific values can differ based on the phase and experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy has been a powerful tool for probing the local environment of the fluorine and beryllium nuclei in this compound and related fluoroberyllate species in solution.

¹⁹F NMR Studies of Fluoroberyllate Species in Aqueous Solution

¹⁹F NMR studies of aqueous solutions containing beryllium and fluoride ions have been instrumental in understanding the equilibrium and kinetic processes of fluoroberyllate complex formation. cdnsciencepub.comresearchgate.net These studies have shown that in aqueous solutions, a dynamic equilibrium exists between various fluoroberyllate species, including BeF₂ (H₂O)₂, [BeF₃(H₂O)]⁻, and [BeF₄]²⁻. researchgate.net The chemical shifts and coupling constants observed in ¹⁹F NMR spectra provide detailed information about the structure and relative concentrations of these species. cdnsciencepub.com For instance, the high-field quadruplet structure observed in dilute solutions of beryllium difluoride is characteristic of the BeF₃⁻ species, arising from the coupling between the fluorine nuclei and the ⁹Be nucleus (spin I = 3/2). cdnsciencepub.com

In studies of myosin subfragment 1-ADP-fluoroberyllate complexes, ¹⁹F NMR revealed the presence of multiple distinct fluoroberyllate species bound to the protein, suggesting that fluoroberyllate can act as a phosphate (B84403) analog. acs.orgnih.gov

⁹Be and ¹⁷O NMR Characterization

⁹Be NMR spectroscopy provides direct information about the coordination environment of the beryllium atom. Studies have been conducted on various beryllium-containing compounds, including fluoroberyllate complexes. nih.govrsc.org The chemical shift and the quadrupolar coupling constant of the ⁹Be nucleus are sensitive to the number and type of ligands coordinated to the beryllium center. nih.govrsc.org For example, ⁹Be NMR has been used to identify different beryllium fluoride complexes in mechanically distorted gels, where the quadrupolar splitting of the ⁹Be signal provides information about the alignment of the complexes within the anisotropic gel matrix. nih.govrsc.org

While direct ¹⁷O NMR studies on this compound are not prominently reported, ¹⁷O NMR has been used in conjunction with ⁹Be NMR to characterize the hydrolysis products of the tetraammineberyllium(II) cation in liquid ammonia (B1221849), which can form as a related species. These studies help in understanding the coordination chemistry of beryllium with oxygen-containing ligands.

Determination of Chemical Shifts and Coupling Constants (JBe-F)

Nuclear Magnetic Resonance (NMR) spectroscopy is a pivotal technique for elucidating the structure and dynamics of molecules in various states. For this compound, which in solution gives rise to the tetrafluoroberyllate anion ([BeF₄]²⁻), both ¹⁹F and ⁹Be NMR spectroscopies are particularly informative. These methods allow for the precise determination of chemical shifts and spin-spin coupling constants (J-coupling), which provide insights into the electronic environment and bonding within the [BeF₄]²⁻ ion.

Detailed studies of aqueous solutions containing beryllium and fluoride ions have utilized ¹⁹F NMR to identify the various fluoroberyllate species present at equilibrium, including [BeF₄]²⁻, [BeF₃(H₂O)]⁻, and BeF₂(H₂O)₂. cdnsciencepub.com The chemical shifts and coupling constants are sensitive to the number of fluorine atoms coordinated to the beryllium center.

Research Findings:

In aqueous solutions, the tetrafluoroberyllate ion, [BeF₄]²⁻, exhibits a characteristic ¹⁹F NMR signal. Early studies reported a quadruplet signal for ammonium tetrafluoroberyllate solutions with a chemical shift of +85.5 ppm relative to trifluoroacetic acid (TFA). cdnsciencepub.com More detailed investigations have refined these measurements. For the [BeF₄]²⁻ species, a ¹⁹F chemical shift of approximately +86 ppm from TFA has been recorded, accompanied by a beryllium-fluorine coupling constant (JBe-F) of about 33 Hz. cdnsciencepub.com

The analysis of fluoroberyllate complexes in solution shows a clear trend: as the number of fluoride ions decreases, the ¹⁹F chemical shift moves to higher frequency (downfield), and the absolute magnitude of the JBe-F coupling constant increases. cdnsciencepub.com For instance, the trifluoroberyllate species, [BeF₃]⁻, has a chemical shift of +88.5 ppm and a JBe-F of 36 Hz, while monomeric difluoroberyllium, BeF₂, has a shift of +92.2 ppm and a JBe-F of 39.6 Hz. cdnsciencepub.com This trend suggests that the structures for the tri- and di-fluoride species in aqueous solution are likely BeF₃(H₂O)⁻ and BeF₂(H₂O)₂, respectively. cdnsciencepub.comresearchgate.net

Computational studies using ab initio methods have further explored the relationship between the Be-F bond distance and the ¹J(Be-F) coupling constant. These calculations demonstrate that the one-bond coupling constant, ¹J(Be-F), increases as the Be-F bond distance decreases, showing a strong second-order correlation with the bond length. tandfonline.comtandfonline.com

The ⁹Be nucleus, with a spin of I = 3/2, has an electric quadrupole moment. In anisotropic environments, such as stretched gels, this can lead to splitting of the ⁹Be NMR signals in addition to the scalar coupling to ¹⁹F nuclei. rsc.org However, in isotropic solutions, tetra-coordinated beryllium nuclei in symmetric environments, like in [BeF₄]²⁻, typically show relatively sharp ⁹Be NMR signals. researchgate.net

The following table summarizes the reported NMR spectroscopic data for the tetrafluoroberyllate ion and related species in aqueous solution.

Species¹⁹F Chemical Shift (δ) vs. TFA (ppm)JBe-F Coupling Constant (Hz)
[BeF₄]²⁻+86.0 ± 0.533 ± 1
[BeF₃]⁻+88.5 ± 1.036 ± 0.5
BeF₂ (monomeric)+92.2 ± 0.539.6 ± 0.5
(BeF₂)n (polymeric)90 ± 1.0Not resolved

Table based on data from Canadian Journal of Chemistry, 46, 1389 (1968). cdnsciencepub.com

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations

The theoretical investigation of ammonium (B1175870) beryllium fluoride (B91410) is predominantly carried out using Density Functional Theory (DFT), a robust method for studying the electronic structure of many-body systems. nih.gov Scientific studies employ software packages like CASTEP, which utilize a combination of pseudopotentials for the ionic cores and plane waves for the valence electrons. nih.gov This approach is noted for its speed and widespread use in solid-state physics and chemistry. nih.gov

For calculations involving (NH₄)₂BeF₄, the ultrasoft pseudopotential is typically used to describe the ionic cores. The valence electron configurations considered in these models are H 1s¹, Be 2s², N 2s² 2p³, and F 2s² 2p⁵. nih.gov Such quantum chemical calculations are fundamental to performing complete geometric optimizations, which determine the equilibrium lattice parameters and atomic coordinates corresponding to the material's ground state. nih.gov This foundational analysis underpins the prediction of a wide range of physical properties. nih.gov

Theoretical Prediction of Structural Parameters

A key application of computational modeling is the theoretical prediction of a crystal's structural parameters. Through geometric optimization within the framework of DFT, the lattice parameters of ammonium beryllium fluoride can be calculated. nih.gov During this procedure, the symmetry of the unit cell is constrained to match its known crystallographic phase. nih.gov

The calculated values show strong agreement with experimental data obtained from X-ray analysis, validating the theoretical model. For the orthorhombic crystal structure of (NH₄)₂BeF₄, both theoretical and experimental studies confirm its isomorphism with potassium sulfate (B86663) (K₂SO₄). google.com.ua The BeF₄²⁻ group is similar in size and shape to the SO₄²⁻ group. google.com.ua

ParameterTheoretical (DFT)Experimental (X-ray)
a5.89 Å5.8 Å
b10.45 Å10.2 Å
c7.62 Å7.5 Å

A comparison of theoretically predicted and experimentally determined lattice parameters for this compound. nih.govgoogle.com.ua

Modeling of Electronic Structure and Bonding Characteristics

Modeling of the electronic structure provides critical insights into the chemical bonding and optical properties of this compound. DFT calculations are used to determine the band-energy structure and the partial density of states (PDOS). nih.gov For (NH₄)₂BeF₄, the top of the valence band is primarily formed by the F-2p states, while the bottom of the conduction band is mainly composed of Be-2s states. nih.gov The fundamental absorption edge is therefore understood to be formed by transitions from the F-2p states to the 2s-states of beryllium. nih.gov

Analysis of the charge density distribution and electronegativity differences reveals the nature of the chemical bonds within the compound's constituent tetrahedra:

BeF₄ Tetrahedra : The charge density around the Be and F atoms is spherical, which is characteristic of a nearly pure ionic bond. This is supported by the large electronegativity difference (Δχ ≈ 2.5) between beryllium and fluorine. nih.gov

NH₄ Tetrahedra : The electronic charge distribution shows significant overlap and deformation between the nitrogen and hydrogen atoms. This feature is typical of a directed covalent bond, which is consistent with the small electronegativity difference (Δχ ≈ 0.9) between nitrogen and hydrogen. nih.gov

Mulliken population analysis further confirms these bonding characteristics, providing a quantitative description of the charge distribution that aligns with the qualitative picture derived from electronegativity. nih.gov

Simulation of Vibrational Spectra

The simulation of vibrational spectra, such as Infrared (IR) and Raman spectra, is a powerful tool for interpreting experimental data and understanding the dynamics of a crystal lattice. These simulations are typically performed using methods like DFT or ab initio molecular dynamics (AIMD). qmul.ac.ukosti.gov In this approach, harmonic frequency calculations are performed on the optimized geometry of the molecule or crystal. nih.gov The results yield the frequencies and intensities of the fundamental vibrational modes, which can be directly compared to experimental spectra. osti.govnih.gov

For this compound, experimental IR spectra have been recorded for both its paraelectric (room temperature) and ferroelectric (low temperature) phases. ias.ac.in The observed absorption bands are assigned to the internal vibrational modes of the ammonium (NH₄⁺) and tetrafluoroberyllate (BeF₄²⁻) ions. ias.ac.inresearchgate.net

Theoretical simulations would model these distinct modes:

NH₄⁺ vibrations : These include symmetric and asymmetric N-H stretching and bending modes. mdpi.com For instance, experimental IR spectra show characteristic bands for the N-H bond at approximately 3266 cm⁻¹ and 1427 cm⁻¹. researchgate.net

BeF₄²⁻ vibrations : These involve the stretching and bending of the Be-F bonds. Distinct bands for the Be-F bond are observed experimentally around 793 cm⁻¹ and 552 cm⁻¹. researchgate.net

Librational modes : These are hindered rotational motions of the NH₄⁺ and BeF₄²⁻ ions within the crystal lattice. Their frequencies have been estimated from combination bands in experimental IR spectra. ias.ac.in

Computational models can predict the wavenumbers and intensities of these modes. nsf.gov By comparing simulated spectra with experimental data, researchers can validate the accuracy of the theoretical model and gain a more detailed assignment of the spectral features, including how they change during phase transitions. qmul.ac.ukias.ac.in

Thermal Decomposition Pathways and Mechanisms

Stepwise Thermal Dissociation Processes of (NH₄)₂BeF₄

The thermal dissociation of (NH₄)₂BeF₄ does not occur in a single step but proceeds through a sequence of reactions, yielding intermediate fluoroberyllate species and gaseous byproducts before the final formation of beryllium fluoride (B91410). researchgate.netresearchgate.net

Initial heating of ammonium (B1175870) beryllium fluoride leads to its decomposition into ammonium trifluoroberyllate (NH₄BeF₃). researchgate.netresearchgate.net This first stage of decomposition typically occurs in the temperature range of 185°C to 255°C. researchgate.netresearchgate.net The reaction for this step is: (NH₄)₂BeF₄ → NH₄BeF₃ + NH₄F researchgate.net

As the temperature increases, further decomposition takes place. In the temperature range of 255°C to 280°C, the intermediate ammonium trifluoroberyllate can react to form ammonium pentafluorodiberyllate (NH₄Be₂F₅). researchgate.netcore.ac.uk X-ray diffraction (XRD) data indicates that the product of thermal dissociation at 280°C, a point marked by an inflection on the thermogravimetric analysis (TGA) curve, consists of NH₄Be₂F₅. researchgate.netcore.ac.uk The proposed reaction for this stage is: 2NH₄BeF₃ → NH₄Be₂F₅ + NH₄F researchgate.net

At higher temperatures, the ammonium fluoride byproduct can itself decompose, releasing ammonia (B1221849) (NH₃) and hydrogen fluoride (HF). webqc.org Therefore, the complete decomposition can also be represented by the equation: (NH₄)₂BeF₄ → BeF₂ + 2NH₃ + 2HF webqc.org

The liberation of these fluorinated gases is a key feature of the thermal dissociation process. core.ac.uk

Formation of Intermediate Fluoroberyllate Species (e.g., NH₄BeF₃, NH₄Be₂F₅)

Mechanistic Studies using Thermogravimetric Analysis (TG/DTA/DSC)

Thermogravimetric analysis (TG), differential thermal analysis (DTA), and differential scanning calorimetry (DSC) are crucial techniques for elucidating the mechanism of (NH₄)₂BeF₄ decomposition. researchgate.netdtic.milnih.gov These methods monitor changes in mass and heat flow as a function of temperature, allowing for the identification of distinct decomposition stages. dtic.milnih.gov

Studies have established a multi-stage process for the thermal dissociation of (NH₄)₂BeF₄. researchgate.net

Stage 1 (185–255°C): Decomposition of (NH₄)₂BeF₄ to NH₄BeF₃. researchgate.netresearchgate.net

Stage 2 (255–280°C): Formation of NH₄Be₂F₅ from NH₄BeF₃. researchgate.net An inflection on the TGA curve is noted at approximately 275-280°C, corresponding to the formation of this intermediate. researchgate.netcore.ac.uk

Stage 3 (280–380°C): Final decomposition to BeF₂. core.ac.uk The decomposition of NH₄BeF₃ to beryllium fluoride begins around 255°C and continues up to 300°C and beyond. researchgate.net

The following table summarizes the key stages identified through thermal analysis:

Temperature Range (°C)ProcessSolid ProductsGaseous ProductsSource
185–255Initial DecompositionNH₄BeF₃NH₄F researchgate.netresearchgate.net
255–280Intermediate DecompositionNH₄Be₂F₅NH₄F researchgate.netcore.ac.uk
>280Final DecompositionBeF₂NH₄F, NH₃, HF researchgate.netcore.ac.uk

Visually, the process involves the melting of the substance around 220°C, followed by boiling at 310°C with significant gas evolution. core.ac.uk The mass then solidifies into an amorphous form at 350°C, melts again at 380°C, and undergoes intense boiling and recrystallization upon further heating to 500°C. core.ac.uk

Formation and Polymorphism of Beryllium Fluoride (BeF₂)

The final solid product of the thermal decomposition is beryllium fluoride (BeF₂), a compound known for its structural similarities to silicon dioxide (SiO₂) and its extensive polymorphism. aps.orgebi.ac.uknih.gov

Beryllium fluoride exists in several crystalline forms, with its polymorphism being a subject of significant study. aps.orgresearchgate.netresearchgate.net The structural relationship between BeF₂ and SiO₂ is well-established, with BeF₂ predicted to exist in forms analogous to silica's polymorphs. nih.govacs.org

Quartz Form (α-BeF₂): This is the stable, low-temperature form of beryllium fluoride. researchgate.net Single-crystal X-ray diffraction studies have confirmed that it crystallizes in the trigonal space group P3₁21. acs.orgacs.org The quartz form exhibits a high-low inversion at 220°C. researchgate.net

Cristobalite Form (β-BeF₂): This is a high-temperature polymorph. researchgate.net However, some studies suggest that the cristobalite form may only have a metastable existence. researchgate.net

Tridymite Form: The existence of a tridymite form is debated. One study suggests that recrystallization above 811°C can lead to the formation of new crystalline structures, including tridimitic and α-cristobalitic forms. researchgate.net Conversely, another detailed study of the NaF–BeF₂ system reported that a tridymite form of BeF₂ had not been found. researchgate.net A separate source notes that the solid quartz-like structure transitions to a tridymite form at higher temperatures.

Other Phases: At high pressures, BeF₂ can adopt other structures, including forms resembling silica (B1680970) moganite and calcium chloride (CaCl₂). aps.orgresearchgate.net

The various known and predicted crystalline forms are summarized in the table below.

Crystalline FormConditionsStructure/SymmetrySource
α-QuartzLow temperature, ambient pressureTrigonal (P3₁21) researchgate.netacs.orgacs.org
β-CristobaliteHigh temperatureMetastable researchgate.net
TridymiteHigh temperatureDisputed/Observed researchgate.netresearchgate.net
Moganite-likeHigh pressure (12-57 GPa)- aps.orgresearchgate.net
CaCl₂-likeHigh pressure (12-57 GPa)- aps.orgresearchgate.net

The physical state and hygroscopicity of the final BeF₂ product are highly dependent on the final decomposition temperature. researchgate.netcore.ac.uk Complete decomposition at a temperature of 400°C yields a hygroscopic form of BeF₂. core.ac.uk To produce a more stable, non-hygroscopic, and less water-sensitive product suitable for industrial applications like metal production, the decomposition must be carried out at higher temperatures, typically above 600°C, and often as high as 900-1100°C. google.comresearchgate.netresearchgate.netcore.ac.uk

The process of recrystallization is observable during thermal analysis. core.ac.uk An endothermic effect noted around 811°C is attributed to the melting of the quartz form of BeF₂, which is immediately followed by recrystallization and solidification into a new crystalline structure. researchgate.net This temperature-induced recrystallization is a critical phenomenon, as changes in crystal structure can impact material properties, a consideration for applications like molten salt reactors where materials undergo thermal cycling. iucr.orgresearchgate.net

Crystalline Forms of BeF₂ (e.g., Quartz, Tridimitic, α-Cristobalitic)

Influence of Atmospheric Conditions on Decomposition (e.g., Argon)

The atmospheric conditions under which the thermal decomposition of ammonium beryllium fluoride occurs play a critical role in determining the reaction pathway and the purity of the final products. The use of an inert atmosphere, such as argon, is a standard practice in studies and industrial processes to prevent unwanted side reactions, primarily oxidation.

Research involving thermogravimetric and differential-thermal analyses is often conducted under an argon atmosphere. core.ac.uk This inert environment ensures that the decomposition process is studied without the interference of reactive gases like oxygen, which could lead to the formation of beryllium oxyfluoride. core.ac.uk

One study conducted thermogravimetric analysis of this compound under an argon atmosphere. core.ac.uk In this environment, as the sample was heated, a constant removal of beryllium fluoride vapors from the surface of the melt was observed. This process continued until the entire sample evaporated upon reaching a temperature of 926 °C. core.ac.uk The use of argon facilitates the isolation of the distinct stages of thermal dissociation.

Detailed research has established the temperature ranges for the different stages of decomposition of ammonium tetrafluoroberyllate in an inert atmosphere, leading to the formation of beryllium fluoride.

Table 1: Stages of Thermal Dissociation of (NH₄)₂BeF₄

Temperature Range (°C) Process Description
185–255 °C (NH₄)₂BeF₄ decomposes to NH₄BeF₃ and NH₄F. researchgate.netresearchgate.net
255–300 °C NH₄BeF₃ further decomposes to form beryllium fluoride. researchgate.netresearchgate.net

This table summarizes the key decomposition stages of ammonium tetrafluoroberyllate as identified in research studies. researchgate.netresearchgate.net

The initial decomposition step begins at approximately 185 °C, yielding ammonium trifluoroberyllate (NH₄BeF₃). researchgate.netresearchgate.net This intermediate compound is then stable until about 255 °C, after which it decomposes to form beryllium fluoride. researchgate.netresearchgate.net The entire process is accompanied by the liberation of gaseous ammonium fluoride (NH₄F). core.ac.uk

The argon atmosphere is crucial not just for preventing oxidation but also for controlling the sublimation and deposition of the resulting beryllium fluoride, which is essential for producing a high-purity final product suitable for applications like the production of metallic beryllium. core.ac.uknii.ac.jp

Solution Chemistry and Complexation Behavior

Aqueous Solution Chemistry of Fluoroberyllate Complexes

The behavior of beryllium fluoride (B91410) in aqueous solutions is characterized by the formation of a series of fluoroberyllate complexes. These equilibria are influenced by the concentrations of beryllium and fluoride ions, as well as the pH of the solution. researchgate.net

In aqueous solutions, beryllium(II) exists as the hydrated ion [Be(H₂O)₄]²⁺. The addition of fluoride ions leads to the stepwise formation of various fluoroberyllate complexes. wikipedia.org These equilibria have been investigated using techniques such as ¹⁹F and ⁹Be Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net

The primary species formed in these solutions are [BeF(OH₂)₃]⁺, [BeF₂(OH₂)₂], [BeF₃(OH₂)]⁻, and [BeF₄]²⁻. researchgate.net The formation of these complexes is a result of the substitution of water molecules in the hydration sphere of the beryllium ion by fluoride ions. wikipedia.org The equilibrium constants for these ligand exchange processes have been determined, and it has been shown that at higher pH values, the equilibrium shifts towards the formation of the tetrafluoroberyllate anion, [BeF₄]²⁻. researchgate.net

Studies have also indicated the presence of polymeric species, such as (BeF₂)n, in solutions of beryllium fluoride. researchgate.net The dissociation of [BeF₄]²⁻ has been studied, with an equilibrium constant (Kc) of 8.0 ± 2.0 × 10⁻² mole kg⁻¹ determined for the reaction. researchgate.net This equilibrium constant was found to be independent of temperature over the range of 2 to 50 °C. researchgate.net

Table 1: Fluoroberyllate Complexes in Aqueous Solution

Species Formula
Monofluoroberyllate cation [BeF(OH₂)₃]⁺
Difluoroberyllate [BeF₂(OH₂)₂]
Trifluoroberyllate anion [BeF₃(OH₂)]⁻
Tetrafluoroberyllate anion [BeF₄]²⁻

Reactions in Non-Aqueous Solvents

The chemistry of beryllium fluorides in non-aqueous solvents, particularly liquid ammonia (B1221849), has been explored to a lesser extent compared to its aqueous chemistry. tum.de

The solubility of many inorganic fluorides in liquid ammonia is generally low due to their high lattice energies. tum.de However, beryllium fluoride (BeF₂) is an exception and is soluble in this solvent. tum.de Early research suggested that the reaction of BeF₂ with liquid ammonia results in the formation of [Be(NH₃)₄][BeF₄]. tum.de However, more recent studies have demonstrated that this reaction actually produces diamminedifluoroberyllium(II), [BeF₂(NH₃)₂]. tum.de

In liquid ammonia, beryllium fluoride can act as a fluoride-ion acceptor. tum.de This property is significant as it allows for novel synthesis routes for ammine fluoride complexes. tum.de For instance, in a reaction with uranium tetrafluoride (UF₄) in liquid ammonia, BeF₂ accepts a fluoride ion, leading to the formation of [N₂H₇][BeF₃(NH₃)]. tum.de This reaction confirms the role of BeF₂ as a fluoride acceptor in this solvent system. tum.de

Several ammine fluoroberyllate complexes have been synthesized and characterized in liquid ammonia. The reaction of beryllium fluoride with liquid ammonia yields [BeF₂(NH₃)₂], a neutral complex. tum.de The structure of this compound has been determined by single-crystal X-ray analysis. tum.de

When BeF₂ acts as a fluoride-ion acceptor, anionic complexes can be formed. tum.de An example is the trifluoro(ammine)beryllate(II) anion, [BeF₃(NH₃)]⁻, which was identified as the product in the reaction between UF₄ and BeF₂ in liquid ammonia, with the counter-ion being the hydrazinium (B103819) cation, [N₂H₇]⁺. tum.de

Table 2: Ammine Fluoroberyllate Complexes

Complex Name Formula
Diamminedifluoroberyllium(II) [BeF₂(NH₃)₂]
Trifluoro(ammine)beryllate(II) anion [BeF₃(NH₃)]⁻

Advanced Properties and Material Science Applications

Role as a Precursor in Beryllium Metal Production

The chemical reaction for the formation of ammonium (B1175870) beryllium fluoride (B91410) is as follows:

Be(OH)₂ + 2(NH₄)HF₂ → (NH₄)₂BeF₄ + 2H₂O asme.org

Subsequently, the purified ammonium beryllium fluoride is heated to temperatures between 900 and 950°C. sbfisica.org.brresearchgate.net This thermal decomposition yields anhydrous beryllium fluoride, while the ammonium fluoride byproduct is often recycled back into the process. sbfisica.org.brresearchgate.net

The decomposition reaction is:

(NH₄)₂BeF₄ → BeF₂ + 2NH₃ + 2HF asme.org

The beryllium fluoride produced from the decomposition of this compound is then used to create beryllium metal through a high-temperature reduction process with magnesium. asme.org This method, known as the Kroll process or magnesiothermal reduction, is the most practical route to metallic beryllium. asme.orgmphbook.ir Beryllium chloride is not a suitable alternative precursor due to its high volatility. wikipedia.org

The reduction is typically carried out in a graphite-lined furnace. Beryllium fluoride is mixed with magnesium metal and heated to approximately 900°C, initiating the reduction. sbfisica.org.br To ensure the separation of the beryllium metal from the slag, the temperature is then raised above the melting point of beryllium (1283°C), often to around 1300°C. acs.orgresearchgate.net An excess of beryllium fluoride is used to lower the melting point of the magnesium fluoride slag, which aids in the coalescence of the molten beryllium globules. sbfisica.org.br

BeF₂ + Mg → Be + MgF₂ wikipedia.org

Recent research has focused on optimizing the magnesiothermal reduction process. Studies have investigated the reaction mechanism and kinetics, finding that the process is controlled by volume diffusion and that the solid product layer of MgF₂ and Be can hinder the reaction rate. mphbook.ir By using granular magnesium and controlling the temperature, extraction rates of over 90% have been achieved. mphbook.ir

Table 1: Key Parameters in Magnesiothermal Reduction of BeF₂

ParameterValue/ConditionPurpose/Significance
Reductant Magnesium (Mg)Reduces BeF₂ to Be metal.
Starting Material Beryllium Fluoride (BeF₂)Derived from thermal decomposition of (NH₄)₂BeF₄. asme.org
Furnace Lining GraphiteContains the high-temperature reaction. sbfisica.org.br
Initial Temperature ~900 °CTo start the reduction reaction. sbfisica.org.br
Final Temperature ~1300 °CTo melt and coalesce the beryllium metal. researchgate.net
Excess Reactant Beryllium FluorideLowers slag melting point and improves metal separation. sbfisica.org.br

The purity of the final beryllium metal is highly dependent on the purity of the beryllium fluoride precursor, which in turn depends on the purity of the this compound intermediate. sbfisica.org.br During the production of (NH₄)₂BeF₄ from beryllium hydroxide (B78521), various impurities such as aluminum, iron, and silicon can be carried over. sbfisica.org.br

Purification is achieved by leveraging the robust nature of the tetrafluoroberyllate ion (BeF₄²⁻). wikipedia.org The crude this compound solution is treated to precipitate impurities as their hydroxides. asme.orgresearchgate.netgoogle.com This is a critical step, as contaminants can negatively affect the properties of the final beryllium metal. After the chemical precipitation of impurities, the purified this compound is recovered by crystallization. sbfisica.org.br

Magnesiothermal Reduction of Beryllium Fluoride

Synthesis of Beryllium Fluoride Glass

This compound is a direct precursor in the synthesis of beryllium fluoride (BeF₂) glass, a material with unique optical properties. acs.org BeF₂ glass is known for having one of the lowest refractive indices and the lowest optical dispersion of any glass, making it of interest for specialized optical applications.

The synthesis is achieved by heating high-purity this compound to temperatures around 1000°C. acs.org The thermal decomposition process, as described previously, yields molten BeF₂ which, upon cooling, readily forms a glass. moltensalt.org Structurally, BeF₂ glass is analogous to silica (B1680970) (SiO₂) glass, with beryllium atoms tetrahedrally coordinated to four fluorine atoms. nih.gov

Relevance in Molten Salt Reactor Technologies

The derivative of this compound, beryllium fluoride, is a crucial component in several designs for Molten Salt Reactors (MSRs). nih.govwikipedia.org These advanced nuclear reactors use a molten fluoride salt mixture as both the primary coolant and, in some designs, the solvent for the nuclear fuel.

Beryllium fluoride is a key constituent of the fluoride salt mixture known as FLiBe, a combination of lithium fluoride (LiF) and beryllium fluoride (BeF₂). wikipedia.org FLiBe is favored for its exceptional chemical stability, low melting point (between 360 and 459°C depending on the ratio), low vapor pressure, and excellent neutronic properties, making it an ideal coolant for high-temperature reactors. google.comwikipedia.org The Molten-Salt Reactor Experiment (MSRE) at Oak Ridge National Laboratory successfully used FLiBe as a coolant. wikipedia.org

Traditionally, FLiBe is produced by co-melting pre-synthesized LiF and BeF₂. google.com However, since BeF₂ is produced from this compound, a more direct and potentially more efficient synthesis route has been developed. A patented process describes the production of lithium beryllium fluoride salt by directly mixing this compound with a lithium compound, such as lithium hydroxide or lithium carbonate, and melting the mixture. google.com This process simplifies the manufacturing steps required to obtain the high-purity molten salt needed for reactor applications. google.com

Table 2: Properties of FLiBe Molten Salt

PropertyDescriptionReference
Composition Eutectic mixture of Lithium Fluoride (LiF) and Beryllium Fluoride (BeF₂) wikipedia.org
Melting Point 360–459 °C google.comwikipedia.org
Key Features Low vapor pressure, high heat capacity, excellent chemical stability google.com
Application Primary coolant and fuel solvent in Molten Salt Reactors wikipedia.org

Development of Novel Beryllium-Containing Materials

Research into new methods for processing beryllium ores highlights the central role of this compound in developing novel material pathways. New techniques that use ammonium fluoride or ammonium bifluoride to directly digest beryllium-containing minerals like beryl (B75158), bertrandite, and phenakite are being developed. researchgate.netresearchgate.net These methods aim to replace older, less efficient processes. researchgate.net

These advanced fluoride-based methods allow for the extraction of beryllium as ammonium tetrafluoroberyllate from complex or low-grade ores that are difficult to process using traditional means. researchgate.net The resulting (NH₄)₂BeF₄ can then be used as a versatile building block for a range of beryllium materials, including high-purity beryllium oxide (beryllia), beryllium alloys, and the aforementioned beryllium metal and fluoride glasses. researchgate.net By creating more efficient and cost-effective routes to this key precursor, these developments facilitate the production and research of new and improved beryllium-containing materials for aerospace, nuclear, and electronic applications. researchgate.netacs.org

Application in Non-Linear Optic Crystals (e.g., KBe₂BO₃F₂)

This compound is central to the innovation of deep-ultraviolet (DUV) non-linear optical (NLO) crystals. The benchmark material in this field is Potassium Beryllium Fluoroborate (KBe₂BO₃F₂ or KBBF), which was the first crystal capable of generating lasers with wavelengths below 200 nm. nih.gov KBBF exhibits a unique combination of a wide bandgap (~8.45 eV), a moderate second-harmonic generation (SHG) coefficient (d₂₂ ~0.47 pm V⁻¹), and large birefringence (Δn ~0.088), making it an excellent DUV NLO crystal. nih.govsciengine.com

However, KBBF's practical application is hindered by a layered crystal structure that makes it difficult to grow large, high-quality crystals. To address this, researchers have used computational models to design new KBBF analogues. One such promising material is Ammonium Beryllium Fluoroborate (NH₄Be₂BO₃F₂ or ABBF). nih.govacs.org First-principles calculations demonstrate that ABBF possesses NLO properties comparable to those of KBBF, indicating strong DUV NLO capabilities. nih.govacs.org Furthermore, the substitution of the potassium ion with an ammonium ion is predicted to create stronger chemical bonding between the crystal layers, potentially leading to a better growth habit. nih.govacs.org This makes ABBF, a direct conceptual derivative of this compound, a highly anticipated next-generation DUV NLO material. nih.gov

PropertyKBe₂BO₃F₂ (KBBF)NH₄Be₂BO₃F₂ (ABBF) (Predicted)
NLO Application Deep-Ultraviolet (DUV)Deep-Ultraviolet (DUV)
Key Advantage First crystal to break the "200-nm wall" nih.govPredicted to have better crystal growth habit nih.govacs.org
Challenge Layering tendency in crystal growth nih.govRequires synthesis and experimental verification nih.gov
NLO Properties Strong DUV capability nih.govsciengine.comNLO properties very close to KBBF nih.govacs.org

Formation of Ferroelectric Materials (e.g., Triglycine Tetrafluoroberyllate)

The tetrafluoroberyllate anion ([BeF₄]²⁻), for which ammonium is a common cation, is a key component in the formation of certain ferroelectric materials. wikiwand.com A notable example is Triglycine Tetrafluoroberyllate (TGFB), which exhibits ferroelectric properties with a transition temperature of 70°C. wikiwand.comwikipedia.org

The synthesis of TGFB involves dissolving beryllium fluoride (BeF₂) in water and then adding hydrofluoric acid and glycine. wikipedia.org this compound ((NH₄)₂BeF₄) is a primary industrial precursor for producing high-purity beryllium fluoride. acs.org The process involves the thermal decomposition of this compound at high temperatures to yield BeF₂. acs.orgresearchgate.net Therefore, the production of ferroelectric TGFB is intrinsically linked to the chemistry of ammonium tetrafluoroberyllate. The tetrafluoroberyllate ion is structurally and electronically similar to the sulfate (B86663) ion (SO₄²⁻), allowing it to substitute for sulfate in various crystal structures to create new materials with unique electrical properties. wikipedia.org

Process Optimization and Industrial Scale-Up Studies

The industrial production and use of beryllium compounds are subject to continuous process optimization to enhance efficiency, reduce costs, and minimize environmental impact. This compound plays a role in these studies, particularly in the extraction and recycling of beryllium.

Statistical Evaluation of Extraction Processes (e.g., Taguchi Technique, ANOVA)

To improve the efficiency of beryllium extraction from its ores, statistical methods like the Taguchi technique and Analysis of Variance (ANOVA) are employed. One study focused on optimizing the extraction of beryllium from Indian beryl ore using an ammonium hydrofluoride process. researchgate.net This method involves fluorinating the ore to produce water-soluble beryllium compounds, including this compound.

The study utilized an L9 orthogonal array to analyze four key process parameters at three levels each: first-stage reaction temperature, first-stage reaction time, second-stage reaction temperature, and second-stage reaction time. researchgate.net The analysis identified the optimal conditions for maximizing beryllium recovery and determined the significance of each factor. researchgate.net A verification experiment conducted under the optimized conditions achieved a beryllium recovery of 97.7%. researchgate.net ANOVA results showed that the first-stage reaction temperature was the most influential factor, contributing to 75.15% of the total effect on beryllium recovery. researchgate.net

ANOVA Results for Beryllium Extraction Optimization researchgate.net

Factor Contribution (%) Significance
First Stage Reaction Temperature 75.15% Highly Significant
Second Stage Reaction Time 14.11% Significant
First Stage Reaction Time 7.75% Moderately Significant

Feasibility and Efficiency Assessments of New Technologies

Current industrial methods for beryllium extraction are often complex and energy-intensive, driving research into more efficient and sustainable technologies. onemine.org Several new approaches are being investigated, some of which involve ammonium compounds.

One novel method uses a protic ionic liquid, 4-Hydroxymethyl-5-methylimidazolium p-Chlorobenzoate ([Hymim][pCb]), for the preconcentration of beryllium from aqueous solutions. This technique demonstrated a high extraction efficiency of nearly 99.6% within two hours and offered selectivity for beryllium over other heavy metal ions. acs.org Another area of research involves the use of ammonium sulfate ((NH₄)₂SO₄) solutions to leach beryllium from low-grade polymetallic ores, providing a more effective extraction route for resources that would otherwise be uneconomical to process. mdpi.com The assessment of these technologies relies on advanced analytical techniques such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) and Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to accurately quantify beryllium concentrations and determine extraction efficiency. mdpi.com

Recycling and Environmental Considerations in Industrial Processes

The mining and initial processing of beryllium ore can have significant environmental consequences, including the release of toxic waste materials. smalloys.com This makes the recycling of beryllium-containing materials an important environmental and economic consideration. Recycling reduces the need for new mining, conserves energy, and minimizes industrial waste. smalloys.com

Most beryllium recycling currently comes from new scrap generated during the manufacturing of beryllium-containing components. usgs.gov For more complex recycling, such as from used components in fusion reactors, advanced processes are being developed. One proposed route involves the detritiation of beryllium pebbles followed by a chloride process to convert the beryllium into volatile beryllium chloride (BeCl₂), which can then be purified through fractional distillation. osti.gov Because all beryllium compounds are toxic, industrial processes, including recycling, must adhere to strict regulations from agencies like the Occupational Safety and Health Administration (OSHA) to control workplace exposure to beryllium dust and fumes. usgs.govohsonline.com These environmental and safety controls are a critical part of the cost and feasibility of any industrial beryllium process. usgs.gov

Q & A

Q. Analysis :

  • Negative ΔG values indicate spontaneity, with reactivity increasing at higher temperatures.
  • At 200°C, the reaction reaches 90% completion within 60 minutes (Figure 7, ).

Experimental Design : Use thermogravimetric analysis (TGA) to monitor mass loss and confirm reaction pathways.

How does pH influence the solubility and stability of ABF in aqueous systems?

Advanced Research Question
ABF remains soluble in neutral to slightly acidic conditions (pH 6.5–7.5) but decomposes in alkaline environments:

  • pH < 7 : (NH₄)₂BeF₄ dissociates into soluble [BeF₄]²⁻ and NH₄⁺ ions.
  • pH > 8.5 : Be(OH)₂ precipitates, while Al³⁺ and Fe³⁺ impurities co-precipitate as hydroxides .

Contradiction Alert : Some studies report ABF stability up to pH 9.5, requiring re-evaluation of ionic strength and counterion effects .

What are the challenges in reconciling contradictory data on ΔG values for ABF formation?

Advanced Research Question
Discrepancies in reported ΔG values (e.g., −224 kJ/mol at 25°C vs. −297 kJ/mol at 127°C) arise from:

Experimental conditions : Differences in reagent purity, humidity, or pressure.

Theoretical models : Assumptions in activity coefficients or non-ideal solution behavior.

Q. Resolution Strategy :

  • Conduct controlled experiments using standardized reagents and in situ FTIR to track intermediate species .
  • Compare computational models (e.g., Density Functional Theory) with empirical data .

How does the fluoride-ammonium method compare to traditional sulfuric acid leaching for beryllium extraction?

Advanced Research Question

Parameter Fluoride-Ammonium MethodSulfuric Acid Leaching
Purity Higher (99.9% BeF₂)Lower (90–95% due to silica)
Waste Recyclable NH₄FToxic SO₄²⁻ byproducts
Energy Cost Lower (200–400°C processing)Higher (≥600°C for roasting)

Advantage : The fluoride-ammonium method avoids toxic Be(OH)₂ intermediates and enables closed-loop reagent recycling .

What analytical techniques are recommended for characterizing ABF intermediates?

Basic Research Question

  • XRD : Confirm crystal structure of (NH₄)₂BeF₄ and BeF₂.
  • ICP-OES : Quantify trace metals (Al, Fe) post-purification.
  • TGA-DSC : Monitor decomposition kinetics and enthalpy changes .

Best Practice : Combine with FTIR to detect NH₄⁺ and [BeF₄]²⁻ vibrational modes .

How can silicon contamination be mitigated during ABF synthesis from phenakite ores?

Advanced Research Question
Silicon (from Be₂SiO₄) forms soluble fluorosilicates (e.g., (NH₄)₂SiF₆), which interfere with BeF₂ crystallization. Mitigation strategies:

Selective leaching : Use NH₄HF₂ at 140°C to dissolve Be preferentially, leaving SiO₂ as residue .

Alkaline wash : Treat the filtrate with NaOH (pH 12) to precipitate Si(OH)₄ .

Data Insight : Silicon removal efficiency exceeds 98% when using NH₄HF₂/NaOH dual treatment .

What safety protocols are critical when handling ABF and its precursors?

Basic Research Question

  • Ventilation : NH₄HF₂ releases toxic HF gas above 40°C.
  • PPE : Acid-resistant gloves and face shields mandatory.
  • Waste disposal : Neutralize HF with CaCO₃ before discharge .

Note : ABF solutions are corrosive; store in PTFE containers to prevent glass etching .

How does the magnesiothermic reduction of BeF₂ correlate with ABF purity?

Advanced Research Question
High-purity BeF₂ (>99.5%) is essential for efficient Mg reduction:
BeF2+MgBe+MgF2\text{BeF}_2 + \text{Mg} \rightarrow \text{Be} + \text{MgF}_2

  • Impurity Impact : Al >100 ppm increases slag formation, reducing Be yield by 15–20%.
  • Optimization : Pre-reduction purification via solvent extraction (e.g., tributyl phosphate) .

Yield Data : 95% metallic Be achieved with <50 ppm Al in BeF₂ .

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